molecular formula C8H17NO2 B12962403 (S)-tert-Butyl 3-amino-2-methylpropanoate

(S)-tert-Butyl 3-amino-2-methylpropanoate

Cat. No.: B12962403
M. Wt: 159.23 g/mol
InChI Key: ZCDAFFAFDGDAGL-LURJTMIESA-N
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Description

Contextualization within Chiral Amino Acid Esters

Chiral amino acid esters are derivatives of amino acids where the carboxylic acid group is converted into an ester and the molecule possesses at least one stereocenter. These compounds are fundamental in synthetic chemistry, particularly in the field of medicinal chemistry. (S)-tert-Butyl 3-amino-2-methylpropanoate is specifically a β-amino acid ester, meaning the amino group is attached to the carbon atom beta to the ester's carbonyl group. The "(S)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon.

The presence of the tert-butyl ester serves a crucial function. It acts as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This group is sterically bulky, which can influence the stereochemical outcome of reactions at nearby centers. Furthermore, the tert-butyl ester can be removed under specific acidic conditions, a process known as deprotection, to reveal the free carboxylic acid when needed. nih.gov This controlled reactivity is a cornerstone of modern multi-step organic synthesis. Chiral β-amino acids are significant because they form the backbone of β-peptides, which can adopt stable secondary structures like helices and sheets and are resistant to enzymatic degradation compared to natural α-peptides. hilarispublisher.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 725238-44-8 bldpharm.com
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
IUPAC Name (2S)-tert-butyl 3-amino-2-methylpropanoate
SMILES CC(C)(C)OC(=O)C@HCN

Significance as a Chiral Building Block in Advanced Organic Synthesis

A chiral building block is a molecule with a defined stereochemistry that is incorporated into a larger synthetic target, transferring its chirality to the final product. This strategy is a fundamental concept in asymmetric synthesis, which aims to produce a specific enantiomer or diastereomer of a target molecule. This compound serves this purpose effectively. Its predefined stereocenter at the C2 position allows for the construction of stereochemically complex molecules with high precision.

The utility of chiral β-amino esters is highlighted in their application for preparing pharmaceutical agents. hilarispublisher.com For instance, methods have been developed for the synthesis of chiral β-amino esters as crucial components for αvβ3 integrin antagonists. google.com These antagonists are compounds that can inhibit the function of certain integrin proteins, which are involved in processes like cell adhesion and signaling. google.com The synthesis of such complex molecules often relies on the availability of chiral precursors like this compound, which provides a key stereocenter in the final structure. google.com The development of methodologies for creating enantiomerically pure β-amino acids and their derivatives is an active area of research, as these compounds are valuable for peptide engineering and the synthesis of biologically active molecules like β-lactams. hilarispublisher.comresearchgate.net

Overview of Research Trajectories Related to this compound

Current research involving this compound and related chiral β-amino esters follows several key trajectories. A primary focus is the development of more efficient and stereoselective synthetic methods. This includes rhodium-catalyzed three-component coupling reactions and various conjugate addition reactions to produce chiral β-amino esters with high yields and diastereoselectivity. jst.go.jporganic-chemistry.org

Another significant research direction is the application of these building blocks in medicinal chemistry and drug discovery. The incorporation of β-amino acid units into peptides can lead to peptidomimetics with enhanced stability and specific conformational preferences, such as β-turns. nih.gov These structural motifs are often crucial for biological activity. Research has demonstrated the synthesis of lactam-constrained α-amino acid building blocks, which can enforce type II β-turns, from chiral precursors. nih.gov Furthermore, derivatives of this compound are explored in the synthesis of radiolabeled amino acids for applications in medical imaging, such as positron emission tomography (PET) tracers for visualizing tumors. nih.gov The synthesis of enantiomerically pure β-amino acids remains a challenge and a focus of research due to their importance in creating pharmaceuticals and agrochemicals. hilarispublisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2S)-3-amino-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1

InChI Key

ZCDAFFAFDGDAGL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Route Design for S Tert Butyl 3 Amino 2 Methylpropanoate

Classical and Established Synthetic Approaches

Established synthetic routes offer fundamental chemical transformations that can be adapted for the synthesis of β-amino esters. However, for specific enantiomerically pure targets like (S)-tert-Butyl 3-amino-2-methylpropanoate, these methods often lack the required stereocontrol and have been largely superseded by asymmetric approaches.

Transesterification and Aminolysis Techniques

Transesterification is a fundamental organic reaction for converting one ester into another by reaction with an alcohol. In principle, this compound could be prepared from a different ester of (S)-3-amino-2-methylpropanoic acid, such as the methyl or ethyl ester, by reacting it with tert-butanol (B103910) under catalytic conditions. The transesterification of β-keto esters is a well-documented process, often proceeding through an enol intermediate facilitated by a catalyst. rsc.org These reactions can be selective for the β-keto ester functionality over other ester types. rsc.org While the target molecule is a β-amino ester, the general principle of transesterification remains a viable, albeit less common, synthetic tool in this context. Challenges include the typically harsh conditions required, which can be incompatible with other functional groups, and the lack of inherent stereocontrol.

Aminolysis, the reaction of an ester with an amine, is primarily used for the formation of amides and is not a direct route for the synthesis of the target ester. Instead, polymerization can occur through the reaction of the amine of one molecule with the ester of another, a principle used in the synthesis of poly(β-amino ester)s (PBAEs). nih.govrug.nl

N-Heterocycle Synthesis Strategies (e.g., via Sulfinimines)

The use of N-tert-butanesulfinyl imines represents a pivotal strategy in modern amine synthesis. nih.gov While these versatile intermediates can be employed in the synthesis of nitrogen-containing heterocycles, their primary application in the context of this article is as a powerful tool for the asymmetric synthesis of acyclic chiral amines, including β-amino esters. nih.govacs.org The strategy involves the condensation of an aldehyde with the commercially available tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This imine acts as an electrophile, and its reaction with a suitable nucleophile, such as an ester enolate, proceeds with high diastereoselectivity. The sulfinyl group, which directs the stereochemical outcome of the reaction, is subsequently removed under mild acidic conditions to yield the desired enantiomerically enriched amine. nih.gov

Asymmetric Synthesis Strategies for Enantiopure this compound and Related Compounds

The synthesis of enantiopure compounds like this compound heavily relies on asymmetric strategies that can precisely control the formation of the stereogenic center.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to guide a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. The Schöllkopf auxiliary, derived from the cyclization of valine and glycine (B1666218), is a classic example used to produce optically pure α-amino acids via diastereoselective alkylation. biosynth.com

For the synthesis of β-amino esters, the tert-butanesulfinyl group, introduced via tert-butanesulfinamide, has emerged as a dominant and highly effective chiral auxiliary. acs.org The sulfinyl group is attached to the nitrogen atom of an imine, rendering the two faces of the C=N double bond diastereotopic. This allows a nucleophile to attack preferentially from one side, leading to the formation of one diastereomer in excess. The auxiliary is robust enough to withstand various reaction conditions yet can be easily cleaved at the end of the synthetic sequence.

Application of Chiral Sulfinamides (e.g., tert-Butanesulfinamide) for Enantio-control

The use of tert-butanesulfinamide, often called Ellman's auxiliary, is a premier method for the asymmetric synthesis of chiral amines, including β-amino esters. acs.org Both (R)- and (S)-enantiomers of the auxiliary are readily available, providing access to either enantiomer of the final product.

The general synthetic sequence is as follows:

Imine Formation: Condensation of an appropriate aldehyde (e.g., propanal) with (S)-tert-butanesulfinamide yields the corresponding chiral N-tert-butanesulfinyl imine.

Nucleophilic Addition: The chiral imine is reacted with the enolate of a tert-butyl ester (e.g., tert-butyl acetate). The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thereby controlling the stereochemistry at the newly formed C-N and C-C bonds.

Auxiliary Cleavage: The sulfinyl group is removed from the product by simple treatment with a strong acid, such as hydrochloric acid in an alcohol solvent, to afford the free β-amino ester, this compound, with high enantiomeric purity. acs.org

FeatureDescription
Chiral Source (S)-tert-Butanesulfinamide (Ellman's Auxiliary)
Key Intermediate Chiral N-tert-butanesulfinyl imine
Key Reaction Diastereoselective addition of an ester enolate to the imine
Stereocontrol The chiral sulfinyl group directs the approach of the nucleophile
Auxiliary Removal Mild acidic cleavage (e.g., HCl in a protic solvent)
Versatility Provides access to a wide range of substituted β-amino acid derivatives acs.org

Diastereoselective Reaction Development for Stereocenter Control

The critical step in the synthesis is the diastereoselective addition of a nucleophile to the chiral N-tert-butanesulfinyl imine. Significant research has focused on optimizing this transformation to achieve the highest possible levels of stereocontrol. The addition of metal enolates, such as those derived from lithium or titanium, to N-tert-butanesulfinyl imines has proven to be exceptionally effective for creating β-amino acid derivatives. acs.orgacs.org

The high diastereoselectivity is generally explained by a rigid, chelation-controlled Zimmerman-Traxler-like transition state. The metal cation of the enolate coordinates simultaneously to the oxygen of the sulfinyl group and the oxygen of the enolate. This coordination locks the conformation of the transition state, forcing the enolate to attack a specific face of the imine C=N bond. This directed attack results in the preferential formation of one diastereomer. Additions of titanium enolates, for instance, can furnish β-amino acid derivatives in high yields and with high diastereoselectivity. acs.org

Nucleophile/ConditionsSubstrateDiastereomeric Ratio (dr)Reference
Lithium enolate of benzyl (B1604629) O-Boc-α-hydroxyacetateBenzylidene (SR)-tert-butanesulfinamide>99:1 acs.org
Ti(Oi-Pr)3 ester enolatesVarious N-tert-butanesulfinyl aldimines and ketiminesHigh acs.org
Lithium diisopropylamide (LDA) generated enolate2-phenylperhydropyrimidin-4-one>96% ds scielo.org.mx

This high degree of stereochemical control is fundamental to producing this compound and related compounds as single, pure enantiomers, which is often crucial for their biological applications.

Asymmetric Reduction of Activated Alkenes in Related Systems

The asymmetric reduction of prochiral α,β-unsaturated esters is a powerful and direct method for establishing the stereogenic center in chiral β-amino esters. This strategy relies on the use of chiral metal catalysts to stereoselectively deliver hydrogen across the double bond of a suitable precursor.

Catalytic asymmetric hydrogenation is a well-established method for synthesizing stereoselective β-amino acids. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines using chiral rhodium (Rh) or ruthenium (Ru) catalysts with mono- or bidentate phosphine (B1218219) ligands has proven effective. hilarispublisher.com In a study on related heterocyclic systems, the asymmetric reduction of β-aminoacrylates was achieved with high enantioselectivity using a Rh/WALPHOS catalyst combination. bris.ac.uk A critical finding from this research was that the carboxylic acid form of the substrate was essential for high asymmetric induction, while the corresponding esters resulted in racemic products. bris.ac.uk This highlights the profound influence of the substrate's functional groups on the stereochemical outcome of the reduction.

Copper-catalyzed hydroamination reactions also provide a pathway to β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov These methods utilize a copper hydride (CuH) catalyst with a chiral ligand to control the regioselectivity and enantioselectivity of the amine addition. nih.gov

Below is a table summarizing catalyst systems used in the asymmetric reduction of activated alkenes for the synthesis of related chiral amino acid structures.

Catalyst SystemSubstrate TypeKey FindingsReference
Rh/WALPHOSHeterocyclic β-aminoacrylatesHigh enantioselectivity (≥97% ee) achieved with carboxylic acid substrates. bris.ac.uk
Ru/Rh with Chiral Phosphines(Z)-EnaminesEffective for producing stereoselective β-amino acids. hilarispublisher.com
Chiral CuH Complexα,β-Unsaturated EstersLigand-controlled hydrocupration enables enantioselective hydroamination. nih.gov

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional levels of stereocontrol, making them ideal for the production of single-enantiomer compounds like this compound.

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are particularly versatile for this purpose.

The kinetic resolution of racemic amino acid esters can be achieved through lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one of the ester enantiomers. nih.gov For example, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters with high efficiency. nih.gov

Alternatively, lipases can catalyze the enantioselective acylation of a racemic amine or alcohol. In a study on the resolution of racemic 1,2-diols, Pseudomonas cepacia lipase (B570770) (PSL-C) demonstrated good conversion and enantioselectivity using vinyl acetate (B1210297) as the acyl donor. nih.gov This approach could be adapted to the racemic precursor of this compound, where the lipase would selectively acylate the amino group of one enantiomer.

The table below summarizes the performance of different lipases in kinetic resolution processes.

EnzymeSubstrate TypeReaction TypeKey OutcomeReference
Pseudomonas lipaseRacemic amino acid estersHydrolysisHigh reactivity and selectivity for L-amino acid esters. nih.gov
Pseudomonas cepacia Lipase (PSL-C)Racemic 1,2-diolsAcylationGood conversion and enantioselectivity (E value = 42). nih.gov
Porcine Pancreatic Lipase (PPL)Racemic 1,2-diolsAcylationModerate selectivity (E value = 13). nih.gov

Enantioselective hydrolysis is a specific application of kinetic resolution where an enzyme differentiates between the enantiomers of a racemic ester. The enzyme catalyzes the hydrolysis of one enantiomer to its corresponding carboxylic acid, allowing for the separation of the desired unreacted ester. Lipases are commonly employed for this transformation due to their substrate tolerance and stereoselectivity. nih.gov

The structural characteristics of the ester group can significantly influence the stereoselectivity of the hydrolysis. nih.gov Research on the resolution of D,L-homophenylalanine demonstrated that varying the alcohol moiety of the ester impacted the enzyme's ability to discriminate between the enantiomers. nih.gov For the synthesis of this compound, this would involve the selective hydrolysis of a racemic tert-butyl 3-amino-2-methylpropanoate mixture, where an appropriate enzyme would hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer. Advanced methods have also explored steric control for the enantioselective hydrolysis of amino acid esters within hybrid membrane systems. amanote.com

The solvent system is a critical parameter in biocatalysis, profoundly affecting enzyme activity, stability, and enantioselectivity. In lipase-catalyzed kinetic resolutions, non-aqueous organic solvents are often preferred to suppress undesired hydrolysis reactions when acylation is the goal.

In the lipase-catalyzed acylation of racemic diols, tert-butyl methyl ether (TBME) was identified as an effective solvent. nih.gov The choice of solvent can dramatically alter reaction outcomes. For example, in some asymmetric hydrogenations, greener ether solvents like 2-MeTHF are favored, while chlorinated solvents are generally avoided due to potential catalyst inhibition. acsgcipr.org

Solvents can also be used as additives to modulate enzyme behavior. In one study involving the asymmetric reduction of tert-butyl acetoacetate (B1235776) by Saccharomyces cerevisiae, the addition of chloroform (B151607) as an inhibitor was found to increase the enantiomeric excess of the final product. researchgate.net This demonstrates that strategic solvent selection and the use of additives—a practice known as solvent engineering—are crucial for optimizing biocatalytic processes.

Solvent/AdditiveBiocatalytic SystemEffectReference
tert-Butyl methyl ether (TBME)Lipase-catalyzed acylationEffective solvent for achieving good conversion and enantioselectivity. nih.gov
ChloroformSaccharomyces cerevisiae reductionActed as an inhibitor, increasing the optical purity of the product. researchgate.net
2-MeTHFAsymmetric hydrogenationConsidered a "greener" and preferred solvent. acsgcipr.org

Enoate reductases (ERs) are a class of enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds, making them exceptionally useful for synthesizing chiral molecules. acsgcipr.orgresearchgate.net These enzymes typically belong to the 'Old Yellow Enzyme' (OYE) family of flavoproteins, which use a flavin mononucleotide (FMN) cofactor. acsgcipr.orgnih.gov The reaction mechanism involves the trans-specific addition of two hydrogen atoms across the alkene, with a hydride delivered from the FMN cofactor and a proton from a conserved tyrosine residue in the active site. acsgcipr.orgnih.gov

The substrate must contain an electron-withdrawing group (such as an ester, ketone, or nitro group) to activate the alkene for reduction. acsgcipr.orgnih.gov This makes α,β-unsaturated esters ideal precursors for producing chiral β-amino esters. Another family of ERs, the clostridial Enoate Reductases (EnoR), are specific for substrates containing carboxylic acids and esters. nih.gov

A potential route to this compound using this method would involve the asymmetric reduction of a precursor like tert-butyl 2-methyl-3-(protected-amino)acrylate. The enoate reductase would stereoselectively reduce the C=C bond to establish the desired (S) configuration at the C2 position. Recent advancements include the development of bi-enzymatic cascades that couple an ene-reductase with an amine dehydrogenase to produce chiral amines with multiple stereocenters in a single pot. researchgate.net

Enzyme FamilyCofactorSubstrate SpecificityKey FeatureReference
Old Yellow Enzymes (OYE)FMN/NADPHActivated alkenes (aldehydes, ketones, nitro groups)Catalyzes trans-specific reduction of the C=C bond. acsgcipr.orgnih.gov
Clostridial Enoate Reductases (EnoR)FAD/[4Fe-4S]α,β-unsaturated carboxylic acids and estersOxygen-sensitive; specific for carboxylated substrates. nih.gov

Protective Group Strategies in Complex Syntheses Involving this compound

In multi-step syntheses, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The synthesis and subsequent use of this compound require a careful selection of protecting groups, particularly for the primary amine. The strategy must be "orthogonal," meaning that each protecting group can be removed under specific conditions without affecting the others. jocpr.comiris-biotech.de

The carboxyl group in the target molecule is already protected as a tert-butyl (tBu) ester . This group is stable under basic and hydrogenolysis conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de Therefore, any protecting group chosen for the amino function must be stable to acid and removable under different, non-acidic conditions.

Common orthogonal protecting groups for the amino group in this context include:

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid and hydrogenolysis but is cleaved by a base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.deub.edu The Fmoc/tBu combination is a widely used orthogonal pair in peptide synthesis. iris-biotech.deub.edu

Carboxybenzyl (Cbz or Z): This group is stable to both acidic and basic conditions used for tBu and Fmoc cleavage, respectively. It is removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). researchgate.net

tert-Butanesulfinamide (tBS): This reagent can be used as a chiral auxiliary to direct the asymmetric synthesis of amines and also serves as a protecting group that is cleaved under acidic conditions. nih.gov

The choice of protecting group depends on the planned synthetic route and the chemical transformations the molecule must undergo.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToReference
tert-Butyl ester-OtBuTrifluoroacetic Acid (TFA)Fmoc, Cbz iris-biotech.de
FluorenylmethyloxycarbonylFmocPiperidine (base)tBu, Cbz iris-biotech.deub.edu
CarboxybenzylCbz, ZH₂/Pd (Hydrogenolysis)tBu, Fmoc researchgate.net

Utility of the tert-Butyl Ester for Carboxylic Acid Protection

The protection of the carboxylic acid functional group is a critical step in the synthesis of amino acid derivatives. The tert-butyl ester is a widely employed protecting group for this purpose, primarily due to its high stability under a variety of reaction conditions and its convenient removal. thieme-connect.com

Key Research Findings:

The tert-butyl group provides significant steric hindrance, which shields the carbonyl carbon from nucleophilic attack and makes the ester resistant to basic conditions, such as hydrolysis with aqueous base, and many reducing agents. thieme-connect.com This stability is crucial when subsequent reaction steps require basic or nucleophilic reagents that would otherwise react with an unprotected carboxylic acid or a less robust ester.

Several methods exist for the formation of tert-butyl esters. thieme-connect.com A classic approach involves the acid-catalyzed reaction of the carboxylic acid with isobutene. youtube.com Alternative tert-butylating agents include di-tert-butyl dicarbonate (B1257347) and tert-butyl trichloroacetimidate. thieme-connect.com For amino acids specifically, a simple and effective method involves treating the free amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford the desired tert-butyl ester in high yield with the amino group remaining free. thieme-connect.comorganic-chemistry.org In syntheses involving molecules with multiple sensitive groups, such as hydroxyl functions, selective esterification of the carboxylic acid can be achieved using reagents like N,N-dimethylformamide di-tert-butyl acetal. nih.gov

Deprotection of the tert-butyl ester is typically accomplished under anhydrous acidic conditions. organic-chemistry.org Reagents such as a strong acid like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in an organic solvent, facilitate the cleavage. acs.orgug.edu.pl The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged. organic-chemistry.org This specific lability to acid, while being stable to base, is the cornerstone of its utility in orthogonal protection strategies, particularly in peptide synthesis. seplite.com

MethodReagentsTypical ConditionsReference
Acid-Catalyzed EsterificationCarboxylic Acid, Isobutene, Acid Catalyst (e.g., H₂SO₄)Reaction in an organic solvent with bubbling isobutene gas. thieme-connect.com
TransesterificationCarboxylic Acid, tert-Butyl Acetate, Acid Catalyst (e.g., HClO₄)Use of tert-butyl acetate as both solvent and reagent. thieme-connect.com
Direct Esterification of Amino AcidsFree Amino Acid, Bis(trifluoromethanesulfonyl)imide (Tf₂NH)Reaction in tert-butyl acetate; provides the ester with a free amino group. thieme-connect.comorganic-chemistry.org
Selective EsterificationN-protected Amino Acid, N,N-Dimethylformamide di-tert-butyl acetalHeating in an anhydrous solvent like toluene; useful in the presence of other sensitive groups like alcohols. nih.gov

Selective Amino Group Protection (e.g., Fmoc, Boc)

In the synthesis of this compound, the primary amino group must be protected to prevent it from reacting during esterification or other transformations. The choice of the amino-protecting group is dictated by its stability and the conditions required for its removal, especially relative to the protecting group used for the carboxylic acid. The two most prevalent protecting groups for amines in this context are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. altabioscience.comresearchgate.net

Key Research Findings:

The selection between Boc and Fmoc is governed by the principle of orthogonality . organic-chemistry.org An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of another. This is essential for complex, multi-step syntheses.

Boc (tert-butyloxycarbonyl) Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), typically under basic conditions. organic-chemistry.org Like the tert-butyl ester, the Boc group is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net Because both the Boc group and the tert-butyl ester are acid-labile, they are not orthogonal to each other. Their simultaneous removal can be advantageous in the final deprotection step of a synthesis.

Fmoc (9-fluorenylmethoxycarbonyl) Protection: The Fmoc group is renowned for its use in solid-phase peptide synthesis (SPPS) due to its unique cleavage condition. seplite.comaltabioscience.com It is introduced using reagents such as 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). organic-chemistry.org The key feature of the Fmoc group is its stability to acid while being labile to mild bases. seplite.com It is readily removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF). seplite.comresearchgate.net

The orthogonality of the Fmoc group (base-labile) and the tert-butyl ester (acid-labile) is a powerful combination. researchgate.netpeptide.com In the context of synthesizing this compound derivatives, one could employ an Fmoc-protected amino acid precursor. This would allow for modifications to the molecule under acidic or other non-basic conditions without affecting the Fmoc group. Subsequently, the Fmoc group could be selectively removed with piperidine to liberate the free amine, leaving the tert-butyl ester intact for further reactions at the amino terminus. This Fmoc/t-Bu strategy is a cornerstone of modern peptide chemistry. seplite.com

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionOrthogonal to tert-Butyl Ester?
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)No
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., 20% Piperidine in DMF)Yes

Chemical Reactivity and Derivatization Studies of S Tert Butyl 3 Amino 2 Methylpropanoate

Transformations Involving the Amino Group

The primary amino group in (S)-tert-Butyl 3-amino-2-methylpropanoate is a key site for various chemical modifications, including oxidation, alkylation, and amidation reactions.

Oxidation Reactions

The direct oxidation of the N-unprotected amino group in β-amino esters presents a synthetic challenge. General methods for the direct oxidation of primary amines to functionalities like nitroso or nitro groups are often harsh and may not be compatible with the ester functionality. However, enzymatic transformations offer a milder alternative. For instance, transaminases can catalyze the conversion of a primary amine to a ketone. While specific studies on the direct chemical oxidation of the amino group of this compound are not extensively reported, the oxidation of related β-amino alcohols to α-amino aldehydes using reagents like manganese(IV) oxide has been documented, suggesting that prior modification of the ester group might be necessary to achieve selective oxidation of the nitrogen center.

Selective N-Alkylation and N-Methylation Studies

The nucleophilic nature of the primary amino group allows for N-alkylation and N-methylation, leading to the synthesis of secondary and tertiary amines. The selective mono-N-alkylation of amino esters is a synthetically useful transformation. While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products, various strategies have been developed to control the degree of alkylation.

One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another strategy involves the direct alkylation with alkyl halides. For β-amino esters, diastereoselective alkylation of their lithium enolates has been studied, revealing complex reaction kinetics. nih.gov

N-methylation of α-amino acids is a well-established field, with methods that can be adapted for β-amino esters. monash.edugoogle.com Common procedures involve the use of a protecting group on the amine, followed by methylation and deprotection. For instance, N-acyl or N-carbamoyl protected amino acids can be methylated using sodium hydride and methyl iodide. monash.edu The choice of solvent and base is crucial to minimize racemization.

A general protocol for the N-alkylation of an amino acid ester might involve the following steps:

StepReagent/ConditionPurpose
1Protection of the amino group (e.g., with Boc or Cbz)To prevent over-alkylation and side reactions
2Deprotonation with a suitable baseTo generate the nucleophilic amide anion
3Reaction with an alkylating agent (e.g., alkyl halide)To introduce the alkyl group
4DeprotectionTo yield the N-alkylated amino ester

Amidation and Peptide Coupling Methodologies

The amino group of this compound can readily participate in amidation reactions to form amide bonds. This reactivity is fundamental in peptide synthesis, where the compound can act as a C-terminal protected building block. The tert-butoxycarbonyl (Boc) group is a commonly used Nα-amino protecting group in peptide synthesis. sciencemadness.org

The coupling of the amino group with a carboxylic acid to form an amide bond typically requires the use of a coupling reagent to activate the carboxylic acid. A variety of coupling reagents are available, each with its own advantages regarding reaction efficiency and prevention of racemization.

Table of Common Peptide Coupling Reagents:

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC)Widely used for forming amide and ester bonds.
Benzotriazole-based (e.g., HBTU, HATU)Known for high coupling efficiency and low racemization.
Phosphonium-based (e.g., BOP, PyBOP)Effective for coupling hindered amino acids.

The general procedure for an amidation reaction involves dissolving the carboxylic acid, the amino ester, and the coupling reagent in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

Modifications of the Ester Functionality

The tert-butyl ester group of this compound can be modified through reduction or can participate in cyclization reactions.

Reduction Pathways to Diverse Derivatives

The ester functionality can be reduced to a primary alcohol, yielding the corresponding amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), can also be used for the reduction of esters, often in the presence of an activating agent or at elevated temperatures. researchgate.net The reduction of amino acid esters to amino alcohols using NaBH₄ in methanol (B129727) has been reported to be a simple and efficient method. researchgate.net

The reduction of this compound yields (S)-3-amino-2-methylpropan-1-ol, a valuable chiral building block in its own right. biosynth.comnih.gov A patented method describes the one-step synthesis of 2-amino-2-methyl-1-propanol (B13486) from the corresponding alkyl ester via hydrogenolysis in the presence of a metal catalyst. google.com

Comparison of Reducing Agents for Ester Reduction:

Reducing AgentReactivityTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Strong, reduces most carbonyl compoundsAnhydrous ether or THF, often at reflux
Sodium Borohydride (NaBH₄)Milder, selective for aldehydes and ketonesProtic solvents (e.g., methanol, ethanol), sometimes with additives or heat

It is important to note that LiAlH₄ can also reduce other functional groups, and its reactivity with tert-butyl esters can sometimes lead to elimination products. doubtnut.com A more selective, albeit less reactive, reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which can be used for the partial reduction of acid chlorides to aldehydes. masterorganicchemistry.com

Cyclization Reactions for Heterocyclic Compound Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly lactams. Intramolecular cyclization of β-amino esters can lead to the formation of β-lactams (azetidin-2-ones), which are core structures in many antibiotic compounds. nih.govdatapdf.comrsc.org These cyclizations are often mediated by strong bases that deprotonate the amino group, which then acts as an intramolecular nucleophile attacking the ester carbonyl.

Furthermore, β-amino esters can be utilized in the synthesis of larger ring lactams, such as piperidinones (6-membered rings) and azepanones (7-membered rings). mdpi.com The intramolecular cyclization of α-iminoesters, formed from the condensation of amino esters with aldehydes, can be a route to these larger lactam structures. mdpi.com

The general strategy for lactam formation from a β-amino ester involves:

Optional N-protection or activation.

Treatment with a suitable base to induce intramolecular cyclization.

The reaction conditions, such as the choice of base and solvent, can influence the yield and stereoselectivity of the cyclization.

Functionalization at Stereogenic Centers

The presence of a stereocenter at the C2 (α) position and a prochiral center at the C3 (β) position makes this compound a valuable scaffold for stereoselective modifications. Such functionalizations are crucial for creating derivatives with tailored structural and biological properties.

Direct functionalization at the α- and β-positions of the this compound backbone through methods like selenylation or hydroxylation is not extensively documented in dedicated studies of this specific molecule. However, the synthesis of β-amino acids bearing such functionalities is well-established through various synthetic routes that build the functionalized skeleton from different precursors.

Hydroxylation: The synthesis of β-hydroxy γ-amino acids, which are structurally related to a hydroxylated version of the target compound, can be achieved in high yield and stereoselectivity. nih.gov One approach involves complementary aldol (B89426) reactions to prepare all possible stereoisomers of a protected β-hydroxy γ-amino acid. nih.gov For instance, the synthesis of O-TBS-protected β-hydroxy-γ-amino acids provides versatile chiral synthons with protected hydroxyl and amino groups ready for further chemical transformations. nih.gov Another strategy for accessing β-hydroxy α-amino acids involves the direct aldol reaction of glycine (B1666218) Schiff bases, catalyzed by a Brønsted base, which can create two adjacent stereocenters in a single step. nih.gov

General Functionalization Routes: The creation of substituted β-amino acids often relies on building the molecule from the ground up rather than direct C-H functionalization.

Conjugate Addition: Radical conjugate additions to α,β-unsaturated α-nitro esters and amides, promoted by a Lewis acid, can produce β-substituted α-nitro compounds, which can then be converted to the corresponding β-substituted α-amino acids in two steps. nih.gov

Alkylation of Enolates: The diastereoselective alkylation of β-alanine enolate derivatives is another powerful method. For example, a perhydropyrimidin-4-one derived from β-alanine can be alkylated with high diastereoselectivity, which after hydrolysis yields α-substituted β-amino acids. scielo.org.mx

Palladium-Catalyzed C-H Alkylation: While typically challenging, methods have been developed for the stereoselective alkylation of unactivated methylene (B1212753) C(sp³)–H bonds in aliphatic carboxamides using a palladium catalyst, providing a route to β-alkylated α-amino acids. nih.gov

These methods highlight that while direct functionalization of this compound is not common, the synthesis of its α- and β-functionalized analogs is achievable through established stereoselective strategies.

Functionalization Strategy Description Typical Product Class
Complementary Aldol Reactions Utilizes two different aldol reaction technologies to access all possible stereoisomers of the target molecule. nih.govβ-Hydroxy γ-amino acids nih.gov
Brønsted Base-Catalyzed Aldol Reaction A direct aldol reaction of a glycine Schiff base with an aldehyde to create vicinal stereocenters. nih.govsyn-β-Hydroxy α-amino acids nih.gov
Radical Conjugate Addition Lewis acid-promoted addition of radicals to α,β-unsaturated nitro compounds, followed by reduction. nih.govβ-Substituted α-amino acids nih.gov
Diastereoselective Enolate Alkylation Alkylation of a chiral β-alanine enolate equivalent, such as a perhydropyrimidinone derivative. scielo.org.mxα-Substituted β-amino acids scielo.org.mx

One-carbon homologation extends the carbon backbone of a molecule, and in the context of this compound, this would involve converting the β-amino acid derivative into a γ-amino acid derivative. While the Arndt-Eistert reaction is a classic method for homologating α-amino acids to β-amino acids, applying similar logic to extend a β-amino acid requires different strategies. nih.govacs.orgresearchgate.net

General methods for the one-carbon homologation of carboxylic acids have been developed that could be applied to (S)-3-amino-2-methylpropanoic acid (after protection of the amine). One such modern procedure allows for the iterative homologation of unmodified carboxylic acids under relatively mild conditions. acs.org This process avoids harsh reagents and shows broad substrate scope, tolerating various functional groups like amides and halides. acs.org The application of such a sequence to a protected form of (S)-3-amino-2-methylpropanoic acid would provide a direct route to its γ-homolog.

Alternative synthetic routes lead directly to γ-amino acids, which represent the homologated counterparts of β-amino acids.

From Butenolides: A practical, one-pot method for the asymmetric synthesis of γ-amino acids starts from β,γ-butenolides, proceeding through in situ esterification, condensation, and reduction. acs.org

Photocatalysis: A direct approach using energy transfer-driven carboimination of alkenes has been reported for the synthesis of a diverse range of γ-amino acids under mild conditions. rsc.org

Homologation/Synthetic Strategy Description Starting Material Class Product Class
Iterative Acid Homologation A modern, multi-step sequence for the direct conversion of carboxylic acids into their higher homologues. acs.orgCarboxylic Acids acs.orgHomologated Carboxylic Acids acs.org
One-Pot Butenolide Conversion Asymmetric synthesis via esterification, condensation, and reduction of β,γ-butenolides. acs.orgβ,γ-Butenolides acs.orgγ-Amino Acid Derivatives acs.org
Photocatalyzed Carboimination Energy transfer-driven reaction between alkenes and other substrates to form γ-amino acid Schiff bases. rsc.orgAlkenes rsc.orgγ-Amino Acid Derivatives rsc.org

Preparation of Complex Peptide Fragments and Analogs

This compound, and more commonly its corresponding acid, is a valuable building block for synthesizing non-natural peptides and peptidomimetics. The incorporation of such β-amino acids into peptide chains introduces conformational constraints and can enhance metabolic stability compared to natural α-peptides.

(S)-3-Amino-2-methylpropanoic acid is utilized in peptide synthesis, primarily after its amine is protected with a fluorenylmethoxycarbonyl (Fmoc) group, forming (S)-3-(Fmoc-amino)-2-methylpropionic acid. chemimpex.comsigmaaldrich.com This Fmoc-protected version is a key building block in solid-phase peptide synthesis (SPPS), a technique where peptides are assembled sequentially while anchored to an insoluble resin support. chemimpex.comlgcstandards.com

The use of Fmoc chemistry is standard in modern peptide synthesis. lgcstandards.com The Fmoc group protects the N-terminus of the amino acid during the coupling reaction and is then removed with a mild base, typically piperidine (B6355638), to allow the next amino acid in the sequence to be added. lgcstandards.com The (S)-3-(Fmoc-amino)-2-methylpropionic acid is compatible with various standard coupling reagents and solvents, making it a versatile component for creating β-peptides or mixed α/β-peptides. chemimpex.com

The incorporation of this β-amino acid can lead to peptides with improved properties for drug development, such as enhanced stability against enzymatic degradation and the ability to form specific, stable secondary structures like helices or turns. chemimpex.comchemimpex.com These modified peptides, often called peptidomimetics, are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor bioavailability.

The synthesis of β-amino acids with substituents at both the α- and β-positions is a significant area of research, as these compounds can act as potent conformational constraints in peptides. While not typically starting from this compound itself, various methods exist to create the α,β-disubstituted β-amino acid framework.

Alkylation of Nucleophilic Equivalents: One strategy involves the dialkylation of a nucleophilic β-alanine equivalent, such as a Ni(II) complex of a β-alanine Schiff base, which can lead to symmetrical α,α-disubstituted β-amino acids. acs.org Another approach uses the diastereoselective alkylation of a cyclic β-alanine enolate derivative to introduce a substituent at the α-position. scielo.org.mx

Mannich Reactions: An organocatalyzed Mannich reaction provides highly stereoselective access to acyclic β-amino thioesters with adjacent tertiary (at the β-position) and quaternary (at the α-position) stereocenters. nih.gov These thioesters are valuable intermediates that can be further functionalized or used in coupling-reagent-free peptide synthesis. nih.gov

Michael Additions: The catalytic Michael addition of α-amino ester enolates to Michael acceptors is a direct route to forming α,α-disubstituted amino esters. nih.gov This reaction proceeds by directly generating the enolate from an N-protected amino ester without the need for a surrogate. nih.gov

These synthetic strategies demonstrate the chemical toolbox available for creating highly substituted β-amino acid derivatives, which are valuable for constructing complex peptidomimetics and other bioactive molecules.

Synthetic Strategy Key Transformation Product Substitution Pattern
Dialkylation of β-Alanine Equivalent Bis-alkylation of a Schiff base complex. acs.orgSymmetrical α,α-disubstitution acs.org
Organocatalyzed Mannich Reaction Addition of a thioester enolate to an imine. nih.govβ- and α,β-disubstitution nih.gov
Catalytic Michael Addition Direct enolate addition to a Michael acceptor. nih.govα,α-disubstitution nih.gov
Diastereoselective Alkylation Alkylation of a cyclic β-alanine enolate. scielo.org.mxα-substitution scielo.org.mx

Applications in Advanced Organic and Asymmetric Synthesis

Role as a Versatile Chiral Building Block

(S)-tert-Butyl 3-amino-2-methylpropanoate belongs to a class of compounds known as chiral pool reagents, which are enantiomerically pure molecules used as starting materials in stereoselective synthesis. mdpi.comresearchgate.net The presence of a stereocenter, a primary amine, and a sterically hindered tert-butyl ester group makes this compound a highly adaptable building block. The tert-butyl ester provides stability and can be selectively removed under acidic conditions, while the amine group offers a site for a wide range of chemical modifications. nih.gov This strategic combination of features allows synthetic chemists to construct complex molecular frameworks with precise control over the three-dimensional arrangement of atoms. mdpi.com

The synthesis of natural products and their analogs often relies on the use of readily available chiral fragments to build stereochemically complex structures. mdpi.com Chiral β-amino acid derivatives, such as this compound, are fundamental building blocks for a variety of biologically active molecules, including peptides and small molecule pharmaceuticals. nih.gov The strategic incorporation of such chiral synthons is a key strategy for establishing critical stereocenters in the total synthesis of diverse and complex natural products. mdpi.com For instance, the modification of natural product scaffolds, like flavonoids and lignans, with amino acid derivatives is a recognized strategy to enhance their biological properties and solubility. nih.gov While direct total synthesis of a specific natural product using the title compound is not detailed in the reviewed literature, its role as a β-amino acid derivative places it within the class of precursors essential for this type of synthesis. nih.govhilarispublisher.com

The construction of intricate molecular architectures, such as macrocycles and unnatural amino acids with novel properties, benefits significantly from chiral precursors like this compound. The defined stereochemistry and orthogonal protecting groups inherent in such molecules are crucial for their assembly into larger, more complex structures. For example, research into organo-peptide hybrids has utilized precursors containing a Boc-protected amine and a methyl ester to create macrocyclic compounds through sophisticated ligation strategies. rochester.edu Furthermore, derivatives of amino acids are central to the synthesis of "turbo chiral" molecules, which possess multiple types of chirality and have potential applications in drug design. nih.gov The synthesis of these complex structures often involves the precise, step-wise addition of fragments, a process where a reliable chiral building block is indispensable.

Table 1: Examples of Complex Molecules and Analogs Synthesized from Related Amino Acid Precursors

Precursor TypeResulting Molecule/AnalogApplication/Significance
Boc-protected amino acid estersMacrocyclic Organo-Peptide HybridsCreation of complex hybrid molecules with potential biological activity. rochester.edurochester.edu
Chiral N-trimethylsilyl imines and ester enolatestrans-Carbapenem antibiotics (+)-PS-5 and (+)-PS-6Enantioselective synthesis of β-lactam antibiotics. acs.org
Isopropyl 2-(((tert-butylsulfinyl)imino))-2-phenylacetate"Turbo chiral" unnatural amino acid derivativesDevelopment of molecules with multiple, concurrently controlled chiral elements for advanced material and drug design. nih.gov
(S)- and (R)-alpha-methyl-serine(R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP)Synthesis of PET radioligands for imaging brain tumors. nih.gov

Contributions to Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, and its effectiveness often hinges on the design of chiral ligands that coordinate with a metal center. Amino acid derivatives are excellent candidates for ligand synthesis due to their inherent chirality and the presence of coordinating atoms like nitrogen and oxygen. researchgate.net

This compound and similar amino acid esters are valuable starting materials for creating sophisticated chiral ligands. These ligands are designed to form complexes with transition metals such as rhodium, ruthenium, palladium, and copper, creating a chiral environment around the metal's active site. hilarispublisher.comnih.govresearchgate.net For example, chiral phosphoramidite (B1245037) ligands derived from amino acids have been used in copper-catalyzed reactions. nih.gov Similarly, chiral aldehyde catalysts, when combined with transition metals, can effectively catalyze reactions of N-unprotected amino acid esters. researchgate.net The modular nature of amino acids allows for the systematic modification of the ligand structure to fine-tune the catalyst's activity and selectivity for a specific chemical transformation. researchgate.net

The primary role of a chiral ligand in asymmetric catalysis is to control the stereochemical outcome of a reaction, ensuring that one enantiomer of the product is formed in preference to the other. Ligands derived from chiral amino acid esters achieve this by creating a well-defined, three-dimensional pocket around the metal catalyst. This steric and electronic environment dictates how the substrate molecules can approach and bind to the catalyst, favoring a specific orientation that leads to the desired enantiomer. nih.gov For example, in copper-hydride (CuH) catalyzed hydroamination reactions, the choice of a chiral phosphine (B1218219) ligand can reverse the regioselectivity of the reaction and lead to the formation of enantioenriched β-amino acid derivatives with high selectivity. nih.gov This control over the reaction pathway is fundamental to modern asymmetric synthesis, enabling the efficient production of optically active pharmaceuticals and other valuable chemicals. hilarispublisher.comwustl.edu

Table 2: Applications of Related Chiral Ligands in Asymmetric Synthesis

Ligand/Catalyst SystemMetalReaction TypeOutcome
Chiral BINOL aldehyde catalystN/A (Organocatalysis)Asymmetric α-functionalization of N-unprotected amino estersHigh activity and stereoselectivity. nih.gov
(S)-BINAP / (S,S)-Ph-BPECopperEnantioselective hydroamination of α,β-unsaturated carbonylsHigh yield and enantioselectivity for β-amino acid derivatives. nih.gov
Rhodium-ferrocenylphosphineRhodiumHydrogenation of unprotected enaminesSynthesis of β-amino acids. hilarispublisher.com
Chiral BINOL aldehyde with Lewis acidZincα-allylation of N-unprotected amino acid estersGood yield and enantioselectivity. researchgate.net

Synthesis of Research Probes and Specific Analogs

Beyond its role in fundamental synthesis, this compound and its parent structure serve as scaffolds for creating specialized molecules used as research tools. These include radiolabeled compounds for medical imaging and specifically designed analogs for studying biological processes. The synthesis of these probes often requires multistep sequences where the chiral integrity of the starting material is paramount. wuxiapptec.com

A prominent example is the synthesis of fluorinated analogs of amino acids as potential radiotracers for positron emission tomography (PET). nih.gov Researchers have developed syntheses for (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), a radioligand designed for imaging brain tumors. nih.gov The synthesis starts from enantiomerically pure (S)- or (R)-alpha-methyl-serine, a structurally similar amino acid, and proceeds through a cyclic sulfamidate precursor. nih.govnih.gov This precursor then undergoes nucleophilic fluorination with the radioactive isotope Fluorine-18. nih.gov Such radiolabeled amino acids are valuable for visualizing neoplasms, which often have altered metabolic states and increased amino acid transport. nih.govresearchgate.net The successful synthesis and application of these probes underscore the utility of chiral amino acid derivatives in developing advanced diagnostic agents. nih.govthno.org

Non-Natural Amino Acid Incorporation Studies

A significant application of this compound is in the synthesis of peptides containing non-natural β-amino acid residues. bfgfurniture.com Peptides constructed from β-amino acids, known as β-peptides, often exhibit remarkable resistance to enzymatic degradation compared to their natural α-peptide counterparts. sigmaaldrich.com This stability makes them attractive candidates for the development of novel therapeutic agents and biomaterials. bfgfurniture.com

The process typically begins with the N-terminal protection of this compound (or more commonly, its parent acid followed by esterification), often with an Fmoc group. bighaat.cometprotein.com This Fmoc-protected building block can then be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. etprotein.com The tert-butyl ester protects the C-terminus during these coupling steps.

The incorporation of (S)-3-amino-2-methylpropanoic acid and other β-amino acids allows for the creation of peptidomimetics with unique, well-defined secondary structures, such as helices and sheets, that differ from those formed by α-peptides. bfgfurniture.com This structural diversity enables the design of molecules that can mimic or disrupt biological interactions with high specificity. Methods for incorporating such non-canonical amino acids (ncAAs) are sophisticated and include not only chemical synthesis but also advanced biological techniques like genetic code expansion, which utilizes engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs to insert ncAAs during ribosomal protein synthesis. medchemexpress.comshsgarden.com

Table 2: Research Findings on β-Amino Acid Incorporation This table summarizes general findings from the provided search results.

Research Area Finding Significance Reference
Peptide Stability Peptides containing β-amino acids (β-peptides) show increased resistance to proteolytic degradation. Enhanced bioavailability and longer half-life for potential drug candidates. bfgfurniture.comsigmaaldrich.com
Structural Diversity β-Peptides can fold into unique and stable secondary structures (e.g., helices, sheets). Allows for the design of novel scaffolds for targeting protein-protein interactions. bfgfurniture.com
Synthesis Method Fmoc-protected β-amino acids are widely used in solid-phase peptide synthesis (SPPS). Provides a reliable and automatable method for creating custom β-peptides. bighaat.cometprotein.com

Utility in Agrochemical and Material Science Research

Beyond its use in peptide chemistry, derivatives of (S)-3-amino-2-methylpropanoic acid have found utility in the distinct fields of agrochemicals and material science.

In agrochemical research , the parent compound, β-aminoisobutyric acid (BABA), is recognized as a potent plant defense priming agent. nih.govdntb.gov.ua BABA is a non-protein amino acid that, when applied to plants, induces resistance to a broad spectrum of pathogens, including fungi and nematodes, as well as enhancing tolerance to abiotic stresses. nih.govresearchgate.netagriplexindia.com It does not typically act as a direct pesticide but rather potentiates the plant's own defense mechanisms, preparing it to respond more quickly and strongly to subsequent attacks. dntb.gov.ua This mode of action makes BABA a valuable tool for developing sustainable crop protection strategies. Research has shown that BABA treatment can protect numerous plant species against a wide variety of diseases. agriplexindia.com

In material science , β-amino acids serve as monomers for the synthesis of novel polymers with unique properties. Poly(β-amino esters) (PBAEs) are a class of biodegradable and biocompatible polymers synthesized from the addition of amines to diacrylates. dntb.gov.uaagribegri.com These polymers are particularly noted for their pH-responsive nature, which makes them suitable for advanced applications such as drug delivery and gene therapy. dntb.gov.ua Furthermore, polymers composed of β-amino acids (β-peptides) can self-assemble into well-defined nanostructures. bfgfurniture.com Researchers have designed cationic-hydrophobic amphiphilic β-amino acid polymers that promote cell adhesion, offering a proteolytically stable and cost-effective alternative to natural proteins for use in tissue engineering and biomedical implants. nih.gov

Analytical and Spectroscopic Characterization Methodologies for S Tert Butyl 3 Amino 2 Methylpropanoate

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of (S)-tert-Butyl 3-amino-2-methylpropanoate. When coupled with a suitable detector, such as an ultraviolet (UV) detector, it can quantify the presence of any non-volatile impurities.

For determining the enantiomeric excess, chiral HPLC is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. A common approach for chiral amino esters involves using columns with crown ether-based CSPs, such as a CROWNPAK CR(+) column. researchgate.net A typical mobile phase might consist of an acidic aqueous solution, like dilute perchloric acid, which facilitates the separation of the enantiomers. researchgate.net

Furthermore, modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) allow for the direct, rapid, and highly sensitive analysis of amino acids and their derivatives without the need for derivatization. youtube.com

Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile compounds. However, due to the polar nature of the amino group, amino esters can be thermally labile and may exhibit poor peak shape. mdpi.com To overcome this, derivatization is a common strategy. mdpi.com The amino group can be converted into a less polar, more stable derivative, such as a tert-butyldimethylsilyl (TBDMS) derivative using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov

For the determination of enantiomeric excess, chiral GC is employed. This method uses a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These phases can effectively separate the derivatized enantiomers of the amino ester. For related amino acids, columns like Chirasil-L-Val have been used successfully following derivatization with reagents such as heptafluorobutyl chloroformate. nih.gov

Technique Purpose Typical Stationary Phase Derivatization Detection
Chiral HPLC Enantiomeric ExcessChiral Crown Ether (e.g., CROWNPAK CR (+)) researchgate.netNot typically requiredUV, MS
Chiral GC Enantiomeric ExcessDerivatized Cyclodextrin, Chirasil-Val gcms.cznih.govOften required (e.g., silylation, acylation) mdpi.comFID, MS

Spectroscopic Approaches for Structural Elucidation

Spectroscopy provides detailed information about the compound's molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. A key feature is the intense singlet signal produced by the nine equivalent protons of the tert-butyl group. nih.gov Other expected signals include a multiplet for the methine proton (C2-H), signals for the methylene (B1212753) protons (C3-H₂), and a doublet for the C2-methyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the propanoate backbone. rsc.org Advanced NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. st-andrews.ac.uk

Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Description
C(CH₃)₃ ~1.45 ~28 9H, singlet (tert-butyl protons)
C (CH₃)₃ - ~80-81 Quaternary carbon of tert-butyl group
C=O - ~172-175 Ester carbonyl carbon
CH -CH₃ ~2.5-2.7 ~40-42 1H, multiplet (methine proton)
CH ₂-NH₂ ~2.8-3.0 ~45-47 2H, multiplet (methylene protons)

Note: These are approximate values based on similar structures and may vary depending on solvent and concentration.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain structural information from its fragmentation patterns.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) that allows for the detection of the protonated molecular ion [M+H]⁺, confirming the molecular weight. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule. st-andrews.ac.uk

Fragmentation Analysis: In GC-MS analysis of a derivatized analogue, such as a TBDMS derivative, a characteristic fragmentation is the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ ion. nih.gov The native tert-butyl ester itself can also show a similar loss of the C₄H₉ group from the ester moiety under certain MS conditions.

Technique Information Obtained Typical Ion
ESI-MS Molecular Weight[M+H]⁺
HRMS (ESI) Exact Mass & Elemental Formula[M+H]⁺
GC-MS Molecular Weight & FragmentationMolecular Ion (M⁺), [M-57]⁺ (loss of t-Bu)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the relative and absolute configuration of stereocenters. While a crystal structure for this compound itself is not publicly available, this technique is widely applied to its derivatives and related compounds. researchgate.netamanote.com Obtaining a single crystal of suitable quality allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms, thereby confirming the (S)-stereochemistry at the C2 position. The structural data from crystallography serves as the ultimate reference for confirming the compound's identity.

Molecular Conformation Determination

No dedicated studies on the molecular conformation of this compound using methods such as single-crystal X-ray diffraction or advanced NMR spectroscopy were identified. While general properties of the molecule can be predicted through computational methods, specific experimental data on bond angles, dihedral angles, and the preferred spatial arrangement of its constituent atoms are not available in published research.

Polymorphism and Crystal Packing Analysis

There is no available information regarding the polymorphic forms of this compound. Studies investigating the existence of different crystalline structures under various conditions have not been reported. Consequently, data on its crystal packing, including details of the unit cell parameters and space group, remain uncharacterized.

Intermolecular Hydrogen Bonding Networks

While the presence of an amino group and a carbonyl group suggests the potential for intermolecular hydrogen bonding, specific details of these interactions in the solid state of this compound have not been documented. Research that would typically provide insights into the geometry and connectivity of hydrogen bonding networks, such as N-H···O interactions, is not found in the current body of scientific literature. A related compound, N-tert-butyl-2-methylpropanamide, has been shown to form intermolecular N—H⋯O hydrogen bonds that result in continuous molecular chains in its crystal structure. However, similar detailed analysis for this compound is not available.

Due to the lack of specific research findings for the requested analytical and spectroscopic details, data tables for crystallographic parameters and hydrogen bond geometries for this compound cannot be generated.

Mechanistic Investigations and Computational Chemistry for S Tert Butyl 3 Amino 2 Methylpropanoate

Elucidation of Reaction Mechanisms

Understanding the precise sequence of events at a molecular level—the reaction mechanism—is fundamental to controlling chemical transformations. For the synthesis of chiral β-amino esters, including (S)-tert-Butyl 3-amino-2-methylpropanoate, techniques such as isotopic labeling and the analysis of proton transfer steps are invaluable.

Isotopic Labeling and Deuterated Solvent Studies

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can uncover key mechanistic details.

In the context of producing chiral amines and their derivatives, asymmetric hydrogenation of precursor enamides is a common and effective strategy. uit.no Studies on cobalt-catalyzed asymmetric hydrogenation of enamides have utilized deuterium (B1214612) labeling to probe the mechanism. For instance, experiments using deuterium gas (D₂) instead of hydrogen (H₂) and measuring the resulting kinetic isotope effect (the change in reaction rate) helped establish that the addition of hydrogen to the enamide is an irreversible and rate-determining step. uit.no

Furthermore, conducting these reactions in deuterated solvents, such as methanol-d4, provides insight into the role of the solvent in the reaction mechanism. acs.orgresearchgate.net The solvent can influence the stability of transition states and intermediates, which in turn affects both the reaction rate and the stereoselectivity. acs.orgresearchgate.net In cobalt-catalyzed systems, protic solvents like methanol (B129727) have been shown to be crucial for achieving high yields and enantiomeric purities, suggesting the solvent is directly involved in the key bond-forming steps. acs.orgresearchgate.net

Key Findings from Isotopic and Solvent Studies in Related Systems:

Technique System Studied Observation Mechanistic Implication
D₂ Labeling Cobalt-Catalyzed Enamide Hydrogenation H₂/D₂ kinetic isotope effect observed. The hydrogen addition step is rate-determining. uit.no
HD Labeling Cobalt-Catalyzed Enamide Hydrogenation Analysis of deuterium incorporation in the product. Supports a two-electron redox cycle involving Co(0) and Co(II). uit.no

Analysis of Proton Transfer Pathways

Proton transfer is a fundamental step in many organic reactions, including those catalyzed by transition metals. In the synthesis of chiral amines via transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used instead of H₂ gas. liverpool.ac.uk The transfer of a proton from the donor to the substrate is often a critical part of the catalytic cycle.

For rhodium-catalyzed transfer hydrogenation of ketones, kinetic studies have revealed that the rate-limiting steps can differ depending on the ligand used, which points to different proton and hydride transfer mechanisms. nih.gov In some cases, a proton is transferred from the hydrogen donor (e.g., isopropanol) to the catalyst or substrate, while a hydride is transferred in a separate step. liverpool.ac.uk The efficiency and stereochemical outcome of these reactions are highly dependent on the precise nature of this transfer. Computational studies have complemented experimental work by mapping out the energy profiles of different potential proton transfer pathways, helping to identify the most likely mechanism. acs.org For example, in some cobalt-catalyzed hydrogenations, a formate (B1220265) anion-assisted deprotonation mechanism has been identified through DFT calculations. acs.org

Computational Modeling and Theoretical Studies

Computational chemistry has become an indispensable tool for modern synthetic chemistry. frontiersin.org By modeling molecules and reactions on a computer, researchers can predict properties, understand complex interactions, and design new experiments, saving significant time and resources. nih.govdovepress.com

Prediction of Reaction Outcomes and Stereoselectivity

One of the most powerful applications of computational modeling is the prediction of stereoselectivity in asymmetric catalysis. For the synthesis of compounds like this compound, achieving a high percentage of the desired stereoisomer is critical.

Using methods like Density Functional Theory (DFT), chemists can model the transition states that lead to the different possible stereoisomers (e.g., the (S) and (R) products). acs.org The calculated energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction. Studies on the cobalt-catalyzed asymmetric hydrogenation of enamides have shown that these computational predictions can align well with experimental results. acs.orgresearchgate.net These models often reveal the subtle non-covalent interactions—such as hydrogen bonds or steric clashes—that favor the formation of one stereoisomer over the other. researchgate.net The inclusion of explicit solvent molecules in the calculations is often crucial for accurately predicting the enantiomeric excess, highlighting the solvent's active role in creating the chiral environment. acs.orgresearchgate.netprinceton.edunih.gov

Predicted vs. Experimental Stereoselectivity in a Model Reaction:

Catalyst System Substrate Predicted Outcome (Computational) Experimental Outcome
(R,R)-(iPrDuPhos)Co Methyl-2-acetamidoacrylate Favors (S) product >92% ee for (S) product uit.no

Conformational Analysis and Energy Landscapes

A molecule like this compound is not static; it can rotate around its single bonds to adopt various three-dimensional shapes, or conformations. Conformational analysis uses computational methods to find the most stable (lowest energy) conformations and map the energy landscape of the molecule. scirp.orgnih.gov

This analysis is vital because the molecule's reactivity and its ability to bind to a catalyst or enzyme are determined by its preferred shape. nih.gov Computational tools can perform a systematic search of all possible conformations and calculate their relative potential energies. nih.gov For β-amino acids, these studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org The results of these calculations can be validated against experimental data from techniques like NMR spectroscopy. nih.gov Understanding the energy landscape provides insight into the flexibility of the molecule and the energetic cost of adopting the specific conformation required for a reaction to occur. scirp.org

Rational Design of Synthetic Pathways

The ultimate goal of mechanistic and computational studies is often the rational design of new and improved synthetic methods. frontiersin.orgresearchgate.net By understanding how a catalyst works or why a reaction gives a particular product, chemists can propose modifications to improve performance.

Computational tools are increasingly used to guide these efforts. nih.govdovepress.com For example, if modeling reveals that a particular part of a catalyst is sterically hindering the desired reaction pathway, a new catalyst can be designed with a smaller component. nih.gov This approach has been applied to the development of organocatalysts and biocatalysts for chiral amine synthesis. nih.govdovepress.comresearchgate.net Molecular docking simulations, for instance, can predict how a substrate binds to the active site of an enzyme, allowing researchers to rationally engineer the enzyme to accept new substrates or improve its stereoselectivity. nih.govdovepress.com This synergy between computational prediction and experimental validation accelerates the discovery of practical and efficient routes to valuable chiral building blocks. frontiersin.org

Emerging Research Directions and Future Prospects for S Tert Butyl 3 Amino 2 Methylpropanoate

Development of Novel Methodologies in Asymmetric Synthesis

The asymmetric synthesis of β-amino acids and their derivatives is a cornerstone of modern medicinal chemistry. acs.org Researchers are continuously developing novel methodologies to access these valuable compounds with high enantiopurity. (S)-tert-Butyl 3-amino-2-methylpropanoate serves as a key precursor and a target molecule in these endeavors.

Recent strategies have focused on the development of highly efficient catalytic systems. For instance, high-throughput and parallel screening methods are being increasingly utilized to discover new catalysts for asymmetric transformations. acs.orgnih.govnih.gov These methods allow for the rapid evaluation of a large number of ligands and reaction conditions, accelerating the identification of optimal catalytic systems for the synthesis of chiral molecules like this compound.

One promising approach involves the use of cooperative catalysis, where two or more catalysts work in concert to achieve a desired transformation with high stereoselectivity. An example is the development of a cooperative catalytic system for the synthesis of β-amino acid esters from β-hydroxyl acid esters, which represents a sustainable route to these compounds. springernature.com Such methodologies could be adapted for the large-scale production of this compound and its analogs.

Table 1: Comparison of Asymmetric Synthesis Methodologies

Methodology Key Features Potential Advantages for this compound Synthesis
High-Throughput Screening Rapid screening of numerous catalysts and reaction conditions. nih.govnih.gov Accelerated discovery of optimal catalysts for high enantioselectivity. acs.org
Cooperative Catalysis Utilizes multiple catalysts to enable challenging transformations. springernature.com Potential for novel, efficient, and sustainable synthetic routes.
Organocatalysis Employs small organic molecules as catalysts, avoiding metal contamination. Greener and potentially more cost-effective synthesis.

Expanded Role in Biocatalytic Transformations

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. nih.govnih.govwikipedia.org The use of enzymes offers high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical methods. nih.gov The synthesis of this compound and other β-amino esters is an area where biocatalysis is showing significant promise.

Enzymes such as lipases and penicillin amidohydrolase have been successfully employed in the kinetic resolution of racemic β-amino esters. acs.orgnih.gov In a kinetic resolution process, one enantiomer of a racemic mixture is selectively transformed by the enzyme, allowing for the separation of the two enantiomers. For example, immobilized penicillin amidohydrolase has been used for the resolution of a β-amino acid ester through phenylacetylation, achieving high enantiomeric excess. acs.org Similarly, various lipases have demonstrated the ability to selectively hydrolyze L-amino acid esters from a racemic mixture. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient approach, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net Biocatalytic DKR has been successfully applied to the synthesis of β-branched aromatic α-amino acids, showcasing the potential of this strategy for producing complex chiral building blocks. nih.gov The development of robust and highly selective enzymes through directed evolution and protein engineering will further expand the scope of biocatalysis in the synthesis of compounds like this compound. google.com

Table 2: Enzymes in the Synthesis of Chiral β-Amino Esters

Enzyme Transformation Key Advantages
Lipase (B570770) Kinetic resolution via hydrolysis or acylation. nih.gov High selectivity for one enantiomer.
Penicillin Amidohydrolase Kinetic resolution via acylation. acs.org Effective for specific β-amino esters, can be immobilized for reuse.
Transaminase Dynamic kinetic resolution of keto acids. nih.gov Potential for 100% theoretical yield of the desired enantiomer.

Advanced Derivatization for Functional Materials Research

The unique structural features of this compound make it an attractive building block for the synthesis of functional polymers. The presence of both an amino group and a carboxylic ester allows for its incorporation into various polymer backbones through different polymerization techniques.

A significant area of research is the synthesis of poly(β-amino ester)s (PBAEs). frontiersin.orgnih.govacs.orgnih.gov These polymers are typically synthesized through the Michael addition of amines to diacrylates. nih.gov By incorporating this compound or its derivatives into the polymerization process, it is possible to create chiral, biodegradable, and pH-responsive polymers. These materials have potential applications in drug delivery, gene therapy, and tissue engineering. frontiersin.orgnih.gov The chirality introduced by the this compound moiety can influence the secondary structure and recognition properties of the resulting polymers, leading to materials with unique biological activities. acs.org

Furthermore, the amino group of this compound can be protected with novel protecting groups, such as the bromo-tert-butyloxycarbonyl (Br-t-BOC) group, which is sensitive to solvent polarity. nih.gov This allows for the synthesis of functional polymers with protected amino groups that can be deprotected under mild conditions, enabling the preparation of well-defined amino-functionalized materials. nih.gov The development of covalent adaptable networks (CANs) using β-amino esters as thermally reversible building blocks is another exciting direction, offering reprocessable and self-healing materials. ugent.be

Table 3: Potential Functional Materials from this compound

Material Type Synthetic Approach Potential Applications
Chiral Poly(β-amino ester)s Michael addition polymerization. nih.govnih.gov Drug delivery, gene therapy, chiral recognition. frontiersin.orgacs.org
Amino-Functionalized Polymers Polymerization of protected monomers. nih.gov Bioconjugation, stimuli-responsive materials.
Covalent Adaptable Networks Formation of dynamic covalent bonds. ugent.be Self-healing materials, reprocessable thermosets.

Integration with High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery and is now being increasingly applied to reaction discovery and optimization. chemexpress.comyoutube.comresearchgate.net By enabling the parallel execution of a large number of experiments, HTS can rapidly identify novel catalysts, reaction conditions, and even entirely new chemical transformations. nih.govnih.gov

The integration of this compound and its derivatives into HTS workflows can accelerate the discovery of new applications for this versatile building block. For instance, combinatorial libraries of compounds can be synthesized from this compound and screened for biological activity against various targets. This approach is particularly relevant for the discovery of new peptide-based drugs, where the incorporation of non-natural amino acids like the one derived from our title compound can lead to enhanced stability and activity. acs.org

Moreover, HTS can be employed to discover new catalytic methods for the synthesis and derivatization of this compound itself. By screening large libraries of potential catalysts, it is possible to identify highly efficient and selective systems for its production. acs.org This is crucial for making this and other chiral building blocks more accessible and affordable for research and industrial applications. The combination of HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid analysis of reaction outcomes, further streamlining the discovery process.

Table 4: Applications of High-Throughput Screening

Application Area Description Relevance to this compound
Drug Discovery Screening of compound libraries for biological activity. researchgate.net Discovery of new bioactive molecules derived from the title compound.
Catalyst Discovery Rapid identification of new and improved catalysts. acs.orgnih.govnih.gov More efficient and cost-effective synthesis of the title compound.
Reaction Optimization Fast determination of optimal reaction conditions. Improved yields and purity in synthetic transformations involving the title compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.